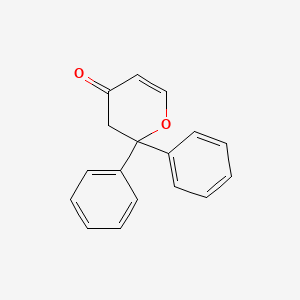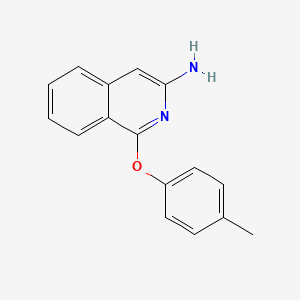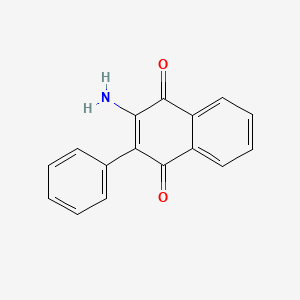
1,4-Naphthalenedione, 2-amino-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-phenylnaphthalene-1,4-dione is an organic compound with a complex structure that includes both aromatic and amino functional groups. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-phenylnaphthalene-1,4-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally friendly process .
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-phenylnaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The recovery and reuse of catalysts, such as nano copper (II) oxide, are also crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-phenylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives. These products can have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
2-amino-3-phenylnaphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-3-phenylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can interact with DNA, proteins, and enzymes, leading to changes in cellular processes. For example, its quinone derivatives can generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells . The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methylnaphthalene-1,4-dione
- 2-amino-3-chloronaphthalene-1,4-dione
- 2-amino-3-bromonaphthalene-1,4-dione
Uniqueness
2-amino-3-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its derivatives have shown promising biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
56176-17-1 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-amino-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H11NO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H,17H2 |
InChI Key |
GFUXSPXAFRJOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


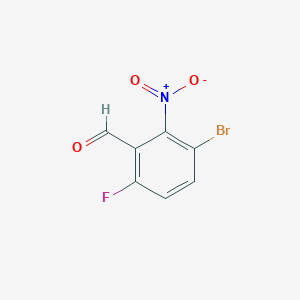
![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)

![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)
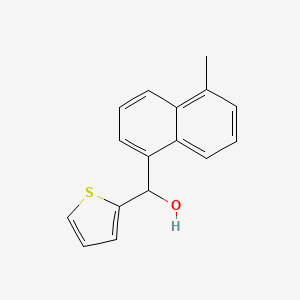
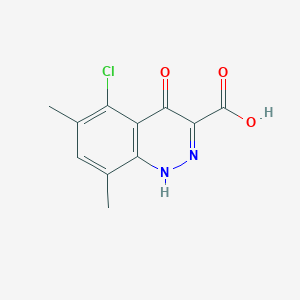
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)


![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)
